7-bromo-5-methyl-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one
Overview
Description
7-Bromo-5-methyl-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one is a heterocyclic compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its bromine and methyl groups attached to a quinoline derivative, making it a unique and versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5-methyl-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one typically involves multiple steps, starting with the construction of the quinoline core. One common synthetic route is the cyclization of appropriately substituted anilines or phenols with bromine and methylating agents under controlled conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on the desired scale and purity of the final product. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5-methyl-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize derivatives with different functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromic acid for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and halogenating agents like bromine for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and reaction times to achieve the desired transformation.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated analogs of the original compound. These products can be further utilized in various applications, such as pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Chemistry: In chemistry, 7-bromo-5-methyl-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a suitable candidate for cross-coupling reactions, such as Suzuki-Miyaura coupling, which are widely used in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Medicine: The compound's potential therapeutic applications include its use as a lead compound in the development of new drugs. Its ability to undergo various chemical modifications makes it a versatile candidate for medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism by which 7-bromo-5-methyl-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biological pathways. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds: Some similar compounds to 7-bromo-5-methyl-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one include:
7-bromo-5-methyl-1,2,3,4-tetrahydrocyclopenta[b]quinolin-9-one
7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
This compound derivatives
Uniqueness: What sets this compound apart from these similar compounds is its specific combination of bromine and methyl groups, which confer unique chemical properties and reactivity. This makes it particularly useful in certain chemical reactions and applications that other similar compounds may not be suitable for.
Properties
IUPAC Name |
7-bromo-5-methyl-1,2,3,4-tetrahydrocyclopenta[b]quinolin-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-7-5-8(14)6-10-12(7)15-11-4-2-3-9(11)13(10)16/h5-6H,2-4H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXUYXLAXIFAJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC3=C(C2=O)CCC3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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